(4-Ethylmorpholin-2-yl)methanesulfonamide
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Overview
Description
(4-Ethylmorpholin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C7H16N2O3S and a molecular weight of 208.28 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylmorpholin-2-yl)methanesulfonamide typically involves the reaction of morpholine derivatives with sulfonamide reagents under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, the process involves:
Starting Materials: Morpholine derivatives and sulfonamide reagents.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials and catalysts.
Continuous Flow Systems: These systems allow for continuous production and improved efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylmorpholin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile.
Catalysts: Acid or base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(4-Ethylmorpholin-2-yl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Ethylmorpholin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound with similar structural features.
Methanesulfonamide: Shares the sulfonamide functional group.
Ethylmorpholine: Contains the ethyl group and morpholine ring.
Uniqueness
(4-Ethylmorpholin-2-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C7H16N2O3S |
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Molecular Weight |
208.28 g/mol |
IUPAC Name |
(4-ethylmorpholin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H16N2O3S/c1-2-9-3-4-12-7(5-9)6-13(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11) |
InChI Key |
MZAPIDUWGYMSSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(C1)CS(=O)(=O)N |
Origin of Product |
United States |
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